vincristine

Übersicht

Beschreibung

Vincristine is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus . It is widely used as a chemotherapy medication to treat various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, non-Hodgkin’s lymphoma, neuroblastoma, and small cell lung cancer . This compound works by inhibiting cell division, making it a crucial component in cancer treatment regimens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vincristine is primarily obtained from the natural alkaloid plant source Catharanthus roseus . The extraction process involves isolating the vinca alkaloids from the plant material, followed by purification and chemical modification to produce this compound . The synthetic route includes several steps, such as:

- Extraction of alkaloids from the plant using solvents like methanol or ethanol.

- Purification of the crude extract through chromatography techniques.

- Chemical modification to convert the extracted alkaloids into this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and processed to extract the vinca alkaloids, which are then purified and chemically modified to produce this compound . The final product is formulated into injectable solutions for clinical use .

Analyse Chemischer Reaktionen

Reaktionstypen: Vincristin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Vincristin-Molekül einführen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Vincristin-Derivate mit potenziellen therapeutischen Anwendungen .

Wissenschaftliche Forschungsanwendungen

Vincristin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Forscher verwenden Vincristin, um die Mechanismen der Zellteilung und Apoptose zu untersuchen.

Industrie: Vincristin wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebsmedikamente verwendet.

5. Wirkmechanismus

Vincristin entfaltet seine Wirkung durch Bindung an Tubulin, ein Protein, das für die Bildung von Mikrotubuli essentiell ist . Durch die Hemmung der Polymerisation von Tubulin stört Vincristin die Bildung der mitotischen Spindel und verhindert die Trennung der Chromosomen während der Zellteilung . Dies führt zu einem Zellzyklusarrest in der Metaphase und induziert letztendlich Apoptose (programmierter Zelltod) . Vincristin interferiert auch mit der Nukleinsäure- und Proteinsynthese, indem es die Verwertung von Glutaminsäure blockiert .

Wirkmechanismus

Vincristine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, preventing the separation of chromosomes during cell division . This leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis (programmed cell death) . This compound also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .

Vergleich Mit ähnlichen Verbindungen

Vincristin gehört zur Klasse der Vinca-Alkaloide, zu der auch Vinblastin, Vindesin und Vinflunin gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakologischen Eigenschaften .

Ähnliche Verbindungen:

Vinblastin: Wird zur Behandlung von Hodgkin-Lymphom, Non-Hodgkin-Lymphom und Hodenkrebs eingesetzt.

Vindesin: Wird zur Behandlung von akuter lymphatischer Leukämie und verschiedener solider Tumoren eingesetzt.

Einzigartigkeit von Vincristin: Vincristin ist unter den Vinca-Alkaloiden einzigartig, da es spezifisch zur Behandlung der akuten lymphatischen Leukämie eingesetzt wird und im Vergleich zu anderen Vinca-Alkaloiden eine relativ geringere Knochenmarksunterdrückung aufweist . Dies macht es zu einem wertvollen Bestandteil von Kombinationschemotherapieschemata .

Biologische Aktivität

Vincristine is a potent chemotherapeutic agent derived from the periwinkle plant, Catharanthus roseus. As a member of the vinca alkaloids, this compound exhibits significant biological activity primarily through its effects on microtubule dynamics, making it an essential drug in cancer treatment. This article explores this compound's mechanisms of action, its effects on various cancer cell lines, and relevant case studies that highlight its therapeutic efficacy.

This compound's primary mechanism involves the disruption of microtubule polymerization. This action leads to several critical outcomes:

- Microtubule Binding : this compound binds specifically to tubulin, the protein building block of microtubules. This binding occurs at the plus ends of microtubules, inhibiting their polymerization and preventing proper mitotic spindle formation during cell division .

- Cell Cycle Arrest : The interference with microtubule dynamics results in cell cycle arrest at the metaphase stage. Cells treated with this compound cannot properly align their chromosomes, leading to apoptosis in rapidly dividing cancer cells .

- Lysosomal Changes : Recent studies indicate that this compound induces significant changes in lysosomal compartments within cells. For instance, it has been shown to increase lysosomal volume and facilitate lysosomal membrane permeabilization, which sensitizes cells to apoptosis .

Biological Activity in Cancer Treatment

This compound has been widely used in the treatment of various cancers, including leukemia and lymphomas. Its effectiveness can be attributed to its ability to induce cell death through multiple pathways:

- Induction of Apoptosis : In HeLa cervix carcinoma cells, this compound treatment leads to mitotic arrest and subsequent apoptosis. The drug's ability to alter lysosomal function plays a crucial role in this process .

- Resistance Mechanisms : Some cancer cell lines, such as MCF-7 breast carcinoma cells, exhibit resistance to this compound-induced apoptosis. These cells can adapt to spindle assembly checkpoints and survive despite mitotic arrest, often becoming senescent with increased lysosomal activity .

Case Studies

Several studies have documented the clinical efficacy of this compound in treating various malignancies:

- Acute Lymphoblastic Leukemia (ALL) : this compound is a cornerstone in the treatment regimen for ALL, often combined with corticosteroids and other agents. A study reported a significant increase in remission rates when this compound was included in the treatment protocol .

- Lymphoma Treatment : In a clinical trial involving patients with non-Hodgkin lymphoma, this compound demonstrated improved survival rates when used as part of combination chemotherapy regimens .

- Neuroblastoma : Research has shown that this compound is effective against neuroblastoma, particularly when combined with other chemotherapeutic agents. It enhances overall survival rates and reduces tumor burden .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Metabolism : this compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP3A5). Genetic polymorphisms affecting these enzymes can influence drug efficacy and toxicity .

- Combination Therapies : Studies suggest that combining this compound with other agents, such as siramesine, can enhance cytotoxic effects, particularly in resistant cancer cell lines. This combination therapy leads to increased cell death even in cells that typically escape this compound's effects .

Summary Table of this compound's Biological Activity

| Parameter | Description |

|---|---|

| Source | Derived from Catharanthus roseus |

| Mechanism of Action | Microtubule destabilization; induces apoptosis |

| Primary Uses | Treatment of leukemia, lymphoma, neuroblastoma |

| Resistance Mechanisms | Adaptation in some cancer cell lines; increased lysosomal activity |

| Metabolism | Hepatic metabolism via CYP3A4 and CYP3A5 |

| Combination Efficacy | Enhanced cytotoxicity when combined with agents like siramesine |

Eigenschaften

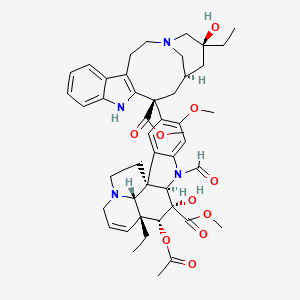

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWKCGZFUXNPDA-CFWMRBGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic. | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/ | |

| Details | Osol, A. (ed.). Remington's Pharmaceutical Sciences. 16th ed. Easton, Pennsylvania: Mack Publishing Co., 1980., p. 1096 | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The antitumor activity of Vincristine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Like other vinca alkaloids, Vincristine may also interfere with: 1) amino acid, cyclic AMP, and glutathione metabolism, 2) calmodulin-dependent Ca2+-transport ATPase activity, 3) cellular respiration, and 4) nucleic acid and lipid biosynthesis., Vinca alkaloids are cell cycle specific agents ... /which/ block mitosis and produce metaphase arrest. Biological activities of these drugs can be explained by their ability to bind specifically tubulin, and to block ability of the protein to polymerize into microtubules ... through disruption of microtubules of mitotic apparatus, cell division is arrested in metaphase. In absence of intact mitotic spindle, chromosomes may disperse throughout cytoplasm ... or may occur in unusual groupings ... inability to segregate chromosomes correctly during mitosis presumably leads to cellular death. /Vinca alkaloids/, Although the mechanism of action has not been definitely established, vincristine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, the drug also exerts complex effects on nucleic acid and protein synthesis. Vincristine exerts some immunosuppressive activity. | |

| Details | American Society of Health System Pharmacists. AHFS Drug Information 2008. Bethesda, Maryland 2008, p. 1268 | |

| Record name | Vincristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | American Society of Health System Pharmacists. AHFS Drug Information 2008. Bethesda, Maryland 2008, p. 1268 | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine | |

| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2675 (2004) | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blades from methanol | |

CAS No. |

57-22-7 | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Vincristine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincristine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vincristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vincristine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCRISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J49Q6B70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

424 to 428 °F (NTP, 1992), 218-220 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |

| Record name | Vincristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1717 | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.